Pentachloroacetophenone

Description

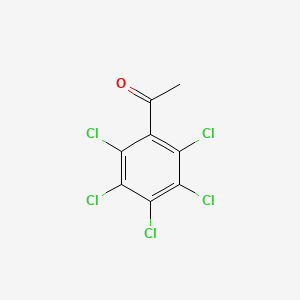

Structure

3D Structure

Properties

CAS No. |

25201-35-8 |

|---|---|

Molecular Formula |

C8H3Cl5O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-(2,3,4,5,6-pentachlorophenyl)ethanone |

InChI |

InChI=1S/C8H3Cl5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3 |

InChI Key |

HPWXYMIPHGLDLX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Synonyms |

pentachloroacetophenone |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Pentachloroacetophenone

Direct Halogenation Approaches for Acetophenone (B1666503) Derivatives

Direct halogenation of acetophenone can occur at two primary locations: the α-carbon of the acetyl group or the aromatic ring. The reaction conditions and catalysts employed play a crucial role in dictating the site of chlorination.

Alpha-Halogenation Reactions

Alpha-halogenation involves the substitution of one or more hydrogen atoms on the carbon adjacent to the carbonyl group. This transformation is a fundamental reaction in organic synthesis and can be achieved under either acidic or basic conditions.

Under acidic conditions, the chlorination of acetophenone at the α-position proceeds through an enol intermediate. The reaction is typically catalyzed by a Brønsted or Lewis acid. The generally accepted mechanism involves several key steps. libretexts.orglibretexts.org

Initially, the carbonyl oxygen of acetophenone is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens. A weak base, such as the conjugate base of the acid catalyst or a solvent molecule, then abstracts an α-proton, leading to the formation of an enol. This enol tautomer is the key nucleophilic species in the reaction. The electron-rich double bond of the enol attacks a molecule of chlorine (or another electrophilic chlorine source), resulting in the formation of a resonance-stabilized cation. Finally, deprotonation of this intermediate by a base yields the α-chloroacetophenone and regenerates the acid catalyst. libretexts.orglibretexts.org

A notable characteristic of acid-catalyzed α-halogenation is that the reaction tends to be self-limiting, often yielding the mono-halogenated product. pressbooks.pub This is because the introduction of an electron-withdrawing chlorine atom at the α-position decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable and thus slowing down further halogenation. pressbooks.pub Various chlorinating agents can be employed, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net

In contrast to acid-catalyzed reactions, base-promoted α-halogenation of acetophenone proceeds via an enolate intermediate. This process is considered "base-promoted" rather than "base-catalyzed" because a stoichiometric amount of base is consumed in the reaction. youtube.com

The mechanism commences with the abstraction of an α-proton by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate. The resulting enolate anion is a potent nucleophile that readily attacks a molecule of chlorine. pearson.com A significant feature of this mechanism is that the introduction of a halogen atom increases the acidity of the remaining α-hydrogens due to the inductive electron-withdrawing effect of the halogen. pressbooks.pub This makes subsequent deprotonation and halogenation steps progressively faster, often leading to polyhalogenation. In the case of acetophenone, this can result in the formation of trichloroacetophenone. pearson.com

Nuclear Halogenation of Acetophenone

The introduction of chlorine atoms directly onto the aromatic ring of acetophenone is known as nuclear halogenation. This electrophilic aromatic substitution reaction requires the activation of chlorine and is heavily influenced by the choice of catalyst and reaction conditions to achieve high levels of substitution, ultimately leading to pentachloroacetophenone.

Lewis acids play a pivotal role in the nuclear chlorination of acetophenone by activating the halogenating agent, making it a more potent electrophile. Aluminum chloride (AlCl₃) is a classic and effective catalyst for this transformation. mdpi.com The interaction between the Lewis acid and the chlorinating agent (e.g., Cl₂) generates a highly electrophilic species, which is more capable of attacking the deactivated aromatic ring of acetophenone. The acetyl group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The "swamping catalyst" effect is a crucial concept in achieving high degrees of nuclear halogenation. By using a stoichiometric excess of a strong Lewis acid like AlCl₃, the catalyst complexes with the carbonyl oxygen of acetophenone. This complexation further deactivates the ring but, more importantly, it prevents side-chain (alpha) halogenation by reducing the propensity for enolization. This allows for the exhaustive chlorination of the aromatic ring to proceed. Other Lewis acids, such as iron(III) chloride (FeCl₃), can also catalyze this reaction, though their relative efficiencies may vary. mdpi.commpg.de The choice of catalyst can influence the regioselectivity and the extent of chlorination.

Table 1: Comparison of Lewis Acid Catalyst Systems in Aromatic Chlorination

| Catalyst System | Description | Selectivity | Reference |

| AlCl₃ | Strong Lewis acid, often used in stoichiometric amounts. Promotes the "swamping catalyst" effect. | Directs chlorination to the aromatic ring, capable of leading to polychlorination. | mdpi.com |

| FeCl₃ | A common and effective Lewis acid catalyst for halogenation. | Effective for nuclear chlorination, though may require forcing conditions for exhaustive substitution. | mdpi.com |

| ZrCl₄ | A Lewis acid that can be used in catalytic amounts for halogenation with N-chlorosuccinimide (NCS). | Shows high regioselectivity in the chlorination of various aromatic compounds. | mpg.de |

Achieving pentachlorination of the acetophenone ring requires robust and selective synthetic strategies. One of the most direct methods is the exhaustive chlorination of acetophenone using a strong Lewis acid catalyst and a chlorinating agent. The aforementioned "swamping catalyst" approach is a key strategy here, where an excess of aluminum chloride ensures that the reaction is driven towards complete nuclear halogenation.

An alternative and highly effective route to this compound is through the Friedel-Crafts acylation of a pre-halogenated starting material. Specifically, the acylation of pentachlorobenzene (B41901) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields this compound directly. ontosight.aichemguide.co.uk This method offers excellent regiocontrol as the positions of the chlorine atoms are already defined on the starting aromatic ring. The mechanism of this Friedel-Crafts acylation involves the formation of an acylium ion from acetyl chloride and AlCl₃, which then acts as the electrophile and attacks the pentachlorobenzene ring. ucla.edulibretexts.org

Decarboxylative Trichlorination (Contextual to Related Compounds)

An alternative pathway for the synthesis of specific highly chlorinated ketones, particularly those with a trichloromethyl group, is through decarboxylative trichlorination. This metal-free method provides a route to 2,2,2-trichloro-acetophenone derivatives from arylpropiolic acids longdom.org.

In this reaction, an arylpropiolic acid is treated with a chlorinating agent such as trichloroisocyanuric acid (TCCA). The reaction proceeds at room temperature in the presence of water and demonstrates good tolerance for a variety of functional groups on the aromatic ring, including halides, nitro groups, and esters longdom.org. This method represents a valuable alternative for creating ketones with a CCl₃ moiety attached to the carbonyl group longdom.orgrsc.org.

Industrial Synthesis Perspectives and Challenges

Electrophilic and Nucleophilic Substitution Reactions

Substitution reactions on the this compound molecule can theoretically occur at the aromatic ring or involve the carbonyl moiety. The extensive chlorination of the ring profoundly impacts its susceptibility to both electrophilic and nucleophilic attack.

The pentachlorophenyl group of this compound is generally resistant to nucleophilic aromatic substitution. However, under specific catalytic conditions, displacement of the chlorine atoms is possible. Research has shown that this compound can undergo palladium-catalyzed Suzuki cross-coupling reactions with phenylboronic acid. These reactions, however, tend to be unselective, leading to a mixture of mono- and disubstituted products where one or two chlorine atoms are replaced by phenyl groups. researchgate.net The reaction proceeds under relatively mild conditions, highlighting the utility of transition metal catalysis in activating the otherwise inert C-Cl bonds of polychlorinated aromatic compounds.

In contrast, electrophilic substitution on the highly deactivated pentachlorophenyl ring is exceptionally difficult. The five electron-withdrawing chlorine atoms make the ring strongly resistant to attack by electrophiles.

The carbonyl group in this compound exhibits altered reactivity compared to non-halogenated acetophenones. The electron-withdrawing nature of the pentachlorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles. However, steric hindrance from the ortho-chlorine atoms can impede the approach of bulky nucleophiles.

A notable example of this modified reactivity is the reaction with Grignard reagents. It has been observed that this compound fails to undergo addition with methylmagnesium bromide in an ether solution; the starting ketone is recovered unchanged. acs.org This suggests that the steric hindrance presented by the polychlorinated ring outweighs the increased electrophilicity of the carbonyl carbon for this particular nucleophile.

The carbonyl group can, however, participate in reactions with smaller nucleophiles. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. studymind.co.ukle.ac.uk This intermediate can then be protonated to yield an alcohol. In the case of this compound, while sterically demanding nucleophiles may fail to react, less hindered ones could potentially add to the carbonyl group.

Reduction and Oxidation Chemistry of this compound

The redox chemistry of this compound is centered on the transformations of its acetyl group and the stability of the chlorinated aromatic ring.

The reduction of the carbonyl group in this compound to a secondary alcohol, pentachlorophenyl methyl carbinol, can be achieved using appropriate reducing agents. Conversely, the oxidation of this carbinol provides a synthetic route to this compound. A documented method involves the oxidation of pentachlorophenyl methyl carbinol with chromic anhydride (B1165640) in glacial acetic acid, which yields this compound in high yield. acs.org This demonstrates the stability of the pentachlorophenyl moiety under these oxidative conditions, as the ring itself is not susceptible to oxidation.

The oxidation of aldehydes is a common reaction, but ketones like this compound are generally resistant to oxidation except under harsh conditions that would likely degrade the molecule. google.com

Electron Transfer Processes

Electron transfer to this compound initiates the formation of a radical anion, a transient species with distinct chemical behavior. The stability and subsequent decomposition of this radical anion are key aspects of its chemistry.

The electrochemical reduction of halogenated aromatic ketones, including this compound, typically involves a one-electron transfer to form an unstable anion radical. researchgate.net The presence of multiple electron-withdrawing chlorine atoms on the aromatic ring is expected to make the reduction potential of this compound less negative than that of acetophenone (B1666503) itself, facilitating the acceptance of an electron.

The anion radicals of halogenated acetophenones are known to be unstable and can decompose through the cleavage of a carbon-halogen bond. researchgate.net This process, known as dissociative electron transfer, results in the formation of an aryl radical and a halide ion. In the case of the this compound radical anion, the cleavage of a C-Cl bond would generate a tetrachloroacetylphenyl radical and a chloride ion.

The stability of the resulting radical and the strength of the carbon-halogen bond influence the rate of this decomposition. The newly formed aryl radical can then abstract a hydrogen atom from the solvent or surrounding environment to form a less halogenated acetophenone derivative. Studies on other halogenated aromatic radical anions have shown that such decomposition can be a rapid process. nih.govrsc.org The presence of an electron-withdrawing group, such as the acetyl group, can influence the stability of the intermediate radical species formed after decomposition. psi.ch

Cross-Coupling Reactions of this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated aromatic compounds like this compound, these reactions offer a pathway to selectively replace chlorine atoms with other functional groups, leading to complex molecular architectures. The reactivity of the chlorine atoms on the pentachlorophenyl ring is influenced by the electron-withdrawing acetyl group and the steric environment of each position.

The Suzuki-Miyaura cross-coupling is a widely utilized, versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. organic-chemistry.orglibretexts.org Research into the application of this reaction for functionalizing polychloroarenes has included this compound. researchgate.net These reactions typically employ a palladium source, such as palladium acetate (B1210297), and a phosphine (B1218219) ligand. Ligands like 2-dicyclohexylphosphino-2′-(dimethylamino)-biphenyl (DavePHOS) have been found to be effective for the coupling of other polychlorinated aromatic substrates. researchgate.net

The generally accepted mechanism for the Suzuki cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgutrgv.edu

Oxidative Addition : A palladium(0) species inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex. This is often the rate-determining step and is influenced by the steric and electronic properties of the C-Cl bond.

Transmetalation : The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide. The base, such as sodium or potassium carbonate, forms a more nucleophilic boronate species, which facilitates this step. organic-chemistry.orgharvard.edu

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. harvard.edu

In the case of this compound, studies have shown that the reaction with phenylboronic acid proceeds with a lack of selectivity. researchgate.net This "unselective" nature implies that the activation barrier for the initial oxidative addition of palladium is comparable for the different chlorine atoms on the aromatic ring. Neither the electronic influence of the acetyl group nor the steric hindrance at the ortho positions provides a strong directing effect under the studied conditions, leading to the formation of a mixture of isomers. researchgate.net This contrasts with some other dihalogenated systems where factors like ligand choice can be used to control site selectivity. nih.govnih.gov

Experimental findings indicate that the Suzuki coupling of this compound is difficult to control for selective substitution. The reaction with phenylboronic acid, using 1.1 to 2.5 equivalents of the boronic acid, yields an unselective mixture of isomeric mono- and disubstituted products. researchgate.net This suggests that after the first substitution occurs, the reactivity of the remaining chlorine atoms is still sufficient for a second coupling reaction to take place, competing with the mono-substitution of the starting material.

The table below summarizes the observed product distribution in the palladium-catalyzed Suzuki cross-coupling of this compound.

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Product Classes | Observation |

|---|---|---|---|---|

| This compound | Phenylboronic acid (1.1-2.5 equiv.) | Palladium(II) acetate / DavePHOS | Isomeric Monosubstitution Products Isomeric Disubstitution Products | Reaction proceeds unselectively, yielding a mixture of mono- and diphenylated acetophenones. researchgate.net |

While the Suzuki reaction is prominent, the field of cross-coupling encompasses a variety of other powerful transformations, many of which are catalyzed by transition metals like palladium or nickel. eie.gr These reactions utilize different organometallic reagents to achieve C-C bond formation. Examples include:

Negishi Coupling : Employs organozinc reagents. mt.com

Stille Coupling : Uses organotin reagents. harvard.edu

Kumada Coupling : Involves organomagnesium (Grignard) reagents. mt.com

Sonogashira Coupling : Couples terminal alkynes with organohalides using palladium and a copper co-catalyst. mt.com

Although specific studies detailing the application of these other named cross-coupling reactions to this compound are not prevalent in the surveyed literature, the general reactivity of aryl chlorides in these transformations is well-established. eie.gr Given the successful, albeit unselective, reactivity in Suzuki coupling, it is chemically plausible that this compound could serve as a substrate in these other reactions. The choice of catalyst, ligand, and reaction conditions would be critical in controlling the extent of substitution and potentially influencing selectivity. Nickel-based catalyst systems, for instance, are often employed for coupling reactions involving less reactive aryl chlorides. researchgate.net

Palladium-Catalyzed Suzuki Cross-Coupling

Reactivity in Organometallic Chemistry (e.g., Grignard Reactions, Contextual)

The reactivity of this compound is not limited to transition metal-catalyzed cross-coupling reactions. The acetyl group provides a key reactive site for interactions with various organometallic reagents, such as Grignard reagents (organomagnesium halides).

Grignard reagents are potent nucleophiles and strong bases. libretexts.orgwikipedia.org Their primary mode of reaction with ketones involves the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon. organic-chemistry.orglibretexts.org In the context of this compound, the expected reaction with a Grignard reagent (R-MgX) would be the attack at the carbonyl carbon. This addition would form a magnesium alkoxide intermediate, which, upon subsequent aqueous acidic workup, would yield a tertiary alcohol. masterorganicchemistry.com

While some reports mention the use of Grignard reagents in synthetic routes involving this compound, they primarily focus on the preparation of the reagents themselves. researchgate.netlookchem.com The contextual reactivity is based on the well-established behavior of ketones with Grignard reagents. wikipedia.orgorganic-chemistry.org Due to the high basicity of Grignard reagents, anhydrous conditions are essential to prevent protonation of the reagent by water, which would render it inactive for nucleophilic addition. wikipedia.org

The table below outlines the expected transformation of this compound upon reaction with a Grignard reagent.

| Substrate | Reagent Type | Reaction Type | Intermediate | Final Product (after workup) |

|---|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Nucleophilic Addition | Magnesium Alkoxide | Tertiary Alcohol |

Advanced Analytical Methodologies for Pentachloroacetophenone Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in the analytical chemist's arsenal (B13267) for the analysis of multi-component samples, enabling the separation of individual compounds from a complex matrix. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight. For Pentachloroacetophenone, a chlorinated aromatic ketone, several high-performance chromatographic methods are particularly well-suited for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed for the separation of chlorinated aromatic compounds. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

A common stationary phase for the analysis of chlorinated acetophenones is a C18 (octadecylsilyl) column, which provides excellent hydrophobic interaction with the analyte. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of compounds with varying polarities. The inclusion of a small percentage of an acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in this compound exhibit strong absorbance in the UV region.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Ultra High-Performance Liquid Chromatography (UHPLC) Applications

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.

The principles of separation in UHPLC are similar to HPLC, and methods can often be transferred between the two platforms with appropriate adjustments. For this compound, a UHPLC method would offer the advantage of rapid quantification, which is particularly beneficial for high-throughput screening. The reduced particle size in UHPLC columns leads to sharper peaks and improved separation efficiency, which is advantageous when analyzing complex environmental or biological samples.

| Parameter | Condition |

| Column | UHPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be employed for its analysis, particularly when coupled with a sensitive detector. It is also an excellent technique for analyzing any volatile byproducts or degradation products that may be present.

A typical GC analysis of chlorinated aromatic compounds would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5 or equivalent). The carrier gas is typically an inert gas like helium or nitrogen. The injector and detector temperatures are maintained at high temperatures to ensure the complete volatilization of the analyte and prevent condensation. A flame ionization detector (FID) or an electron capture detector (ECD) can be used for detection, with the ECD being particularly sensitive to halogenated compounds like this compound.

| Parameter | Condition |

| Column | HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Temperature gradient from 150 °C to 280 °C |

Coupled Chromatographic Systems (e.g., GC-MS, LC-MS)

The coupling of chromatographic systems with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the identification power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification of volatile and semi-volatile organic compounds. Following separation by the GC, the eluting compounds are ionized, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity. For this compound, electron impact (EI) ionization would likely produce a molecular ion peak and a series of fragment ions corresponding to the loss of chlorine atoms and the acetyl group, providing a high degree of confidence in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an equally powerful technique that is suitable for a wider range of compounds than GC-MS, including those that are non-volatile or thermally unstable. An electrospray ionization (ESI) source is commonly used to generate ions from the eluting compounds in the LC effluent. The subsequent mass analysis can provide the molecular weight of this compound and, with tandem mass spectrometry (MS/MS), can generate fragment ions for structural confirmation. LC-MS is particularly valuable for the analysis of complex matrices, as it can provide high selectivity and sensitivity.

Spectroscopic Approaches for Structural Elucidation

While chromatography is essential for separation and quantification, spectroscopy is the primary tool for the detailed elucidation of a molecule's structure. Spectroscopic techniques provide information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Chlorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the characterization of this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the absence of protons on the pentachlorinated aromatic ring. The primary signal would be a singlet in the aliphatic region corresponding to the three equivalent protons of the methyl group in the acetyl moiety. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the carbonyl group and the chlorinated aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight and a characteristic fragmentation pattern that acts as a molecular fingerprint.

When this compound is introduced into a mass spectrometer, it is typically ionized by a high-energy beam of electrons, leading to the formation of a molecular ion (M⁺). This ion is energetically unstable and tends to break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides valuable clues about the molecule's structure.

The theoretical molecular weight of this compound (C₈H₃Cl₅O) is approximately 292.4 g/mol . nih.gov High-resolution mass spectrometry can confirm this with high accuracy. The fragmentation of the this compound molecular ion is expected to follow pathways typical for ketones, particularly aromatic ketones. libretexts.orgyoutube.com The most common fragmentation process is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.

Two primary alpha-cleavage pathways are anticipated:

Loss of a methyl radical (•CH₃): This cleavage would result in the formation of a highly stable pentachlorobenzoyl cation. This is often a prominent peak in the mass spectrum.

Loss of a pentachlorophenyl radical (•C₆Cl₅): This pathway leads to the formation of an acetyl cation.

The relative abundance of these fragment ions helps in confirming the structure of the molecule.

Table 1: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Nominal m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₆Cl₅COCH₃]⁺ | 290 (based on ³⁵Cl) | Electron Impact Ionization |

| [M-CH₃]⁺ | [C₆Cl₅CO]⁺ | 275 | Alpha-cleavage |

| [CH₃CO]⁺ | [CH₃CO]⁺ | 43 | Alpha-cleavage |

Note: The m/z values are calculated using the most abundant isotope of chlorine (³⁵Cl). The presence of multiple chlorine atoms results in a characteristic isotopic pattern for each fragment, further aiding in its identification.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure

Crystallographic studies, particularly single-crystal X-ray diffraction (XRD), are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. anton-paar.com This non-destructive technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.

For a crystalline substance like this compound, XRD analysis begins with growing a suitable single crystal. This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable manner, governed by Bragg's Law. anton-paar.comnih.gov The resulting diffraction pattern of spots is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Powder X-ray diffraction (PXRD) is another valuable technique, especially for quality control. intertek.com It is used to analyze a polycrystalline powder and can rapidly identify the crystalline form (polymorph) of a substance by comparing its diffraction pattern to a database of known patterns. nih.govrigaku.com Different polymorphs of a compound can have different physical properties, making PXRD crucial in pharmaceutical and materials science applications. intertek.comrigaku.com

Table 2: Information Derivable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Crystal System | The classification of the crystal structure (e.g., cubic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Identification of non-covalent interactions like hydrogen bonds or halogen bonds. |

Monitoring Reaction Progress and Purity Assessment

The synthesis of this compound requires careful monitoring to ensure the reaction proceeds to completion and to assess the purity of the final product. A variety of analytical methods are employed for these purposes, ranging from rapid qualitative checks to highly sensitive quantitative analyses.

Reaction Monitoring: During synthesis, it is crucial to track the consumption of reactants and the formation of the product. Thin-Layer Chromatography (TLC) is a common, rapid, and cost-effective method for this purpose. thieme.de By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the progress of the reaction. The appearance of a new spot corresponding to the product and the disappearance of reactant spots indicate the reaction is proceeding. For more complex reaction mixtures or for real-time, in-situ monitoring, techniques like Raman spectroscopy can be employed. nih.gov

Purity Assessment: Once the synthesis is complete, the purity of the isolated this compound must be rigorously determined. Purity assessment is critical as impurities can significantly affect the material's physical, chemical, and biological properties. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the target compound from any impurities or residual starting materials. By using a suitable detector (e.g., UV-Vis for HPLC, Flame Ionization Detector or Mass Spectrometer for GC), the percentage purity can be calculated based on the relative area of the peaks.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of LC with the detection sensitivity and identification capabilities of MS, making it an excellent tool for identifying and quantifying trace impurities. uky.edunih.gov Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful method for purity assessment, offering a high degree of accuracy without the need for a reference standard of the impurities themselves. nih.gov

Table 3: Comparison of Methods for Purity Assessment

| Technique | Principle | Information Provided | Advantages |

|---|---|---|---|

| HPLC/GC | Chromatographic separation based on differential partitioning between phases. | Percentage of major component and impurities. Retention time. | High resolution, quantitative, widely applicable. |

| LC-MS | Combines liquid chromatography separation with mass spectrometric detection. | Purity, molecular weight of impurities. | High sensitivity and specificity, structural information on impurities. |

| qNMR | Integration of NMR signals is directly proportional to the number of nuclei. | Absolute purity determination against a certified reference standard. | Universal detection, highly accurate, structural confirmation. |

| DSC | Measures heat flow into or out of a sample as a function of temperature. | Detection of impurities through melting point depression. | Provides information on thermal properties and solid-state purity. |

Density Functional Theory (DFT) Calculations

Detailed DFT studies on this compound are not present in the accessible scientific literature. Such studies would be crucial for understanding the fundamental properties of the molecule.

Electronic Structure Analysis and Molecular Orbitals

There are no published analyses of the electronic structure or molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) for this compound. This information would be vital for predicting its reactivity and kinetic stability.

Reaction Mechanism Elucidation via Transition State Simulations

Investigations into the reaction mechanisms of this compound using transition state simulations have not been reported. These computational studies are essential for understanding the pathways of its formation and degradation.

Influence of Substituents on Molecular Reactivity and Energetics

While the effects of substituents on aromatic systems are a common area of computational study, specific research detailing how the five chloro-substituents and the acetyl group influence the reactivity and energetics of the this compound molecule is not available.

Spectroscopic Property Prediction (e.g., vibrational modes, electronic transitions)

There are no published theoretical predictions of the spectroscopic properties of this compound. Such studies, which often employ methods like Time-Dependent DFT (TD-DFT), would provide valuable data for identifying and characterizing the molecule through techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

Quantum Chemical Molecular Dynamics Simulations

No literature could be found that applies quantum chemical molecular dynamics (QCMD) simulations to this compound. These simulations would offer insights into the dynamic behavior of the molecule, including its conformational changes and interactions with other molecules over time.

Advanced Molecular Modeling Approaches

Advanced molecular modeling approaches, which could include more complex computational models to explore specific properties or interactions of this compound, have not been the subject of any located research articles.

Applications in Chemical Synthesis and Industrial Contexts

Role in Organic Synthesis as a Precursor Compound

As a precursor, pentachloroacetophenone provides a foundational structure for the synthesis of a range of more complex molecules. Its primary role in this capacity is to introduce a pentachlorophenyl moiety into a target molecule. This is particularly significant in the synthesis of certain agrochemicals and pharmaceuticals where the presence of a chlorinated aromatic structure can enhance biological activity or modulate the compound's physical and chemical properties. The acetyl group offers a reactive site for further chemical modifications, such as condensation or halogenation reactions, allowing for the elongation of the carbon chain or the introduction of additional functional groups.

While specific, large-scale applications as a general precursor are not widely documented in mainstream chemical literature, its utility is recognized in niche synthetic pathways where a high degree of chlorination is a desired molecular feature.

Utilization in the Synthesis of Complex Chemical Structures

The construction of complex chemical structures often relies on the use of specialized building blocks that can introduce specific functionalities or structural motifs. This compound serves this purpose by enabling the synthesis of polyhalogenated aromatic compounds. These compounds are of interest in various fields of chemical research, including the development of materials with specific electronic or physical properties.

The ketone functional group in this compound can participate in a variety of organic reactions, including but not limited to:

Condensation Reactions: Reacting with amines or hydrazines to form imines or hydrazones, which can be further cyclized to generate heterocyclic compounds.

Halogenation Reactions: The methyl group of the acetyl moiety can be further halogenated to produce, for example, pentachlorophenacyl halides, which are reactive intermediates in their own right.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group, yielding a secondary alcohol that can be used in subsequent synthetic steps.

These transformations allow chemists to incorporate the pentachlorophenyl group into larger and more intricate molecular architectures.

Applications in Material Science

The highly chlorinated nature of this compound suggests its potential utility in material science, particularly in applications where properties like flame retardancy, chemical resistance, or specific electronic characteristics are desired.

While direct evidence of this compound's widespread use in common coatings and adhesives is scarce, its properties make it a candidate for inclusion in specialized formulations. The presence of five chlorine atoms on the aromatic ring can contribute to the thermal stability and flame-retardant properties of a polymer matrix. In the context of high-performance industrial coatings, additives that enhance resistance to corrosion and extreme temperatures are crucial. The dense, electron-withdrawing nature of the pentachlorophenyl group could theoretically enhance the adhesion and durability of coatings on metal substrates by modifying surface interactions.

The manufacturing of certain pigments, particularly those requiring high stability and inertness, sometimes involves chlorinated starting materials. The inadvertent production of polychlorinated biphenyls (PCBs) in some pigment manufacturing processes highlights the use of chlorinated compounds in this industry. While not a direct application, this underscores the relevance of chlorinated aromatics in pigment synthesis.

Role as a Chemical Intermediate in Industrial Processes

In the broader context of industrial chemistry, this compound can function as a chemical intermediate. An intermediate is a substance that is produced during a multi-step synthesis and is then used in the next step to produce the final product. The transformation of this compound into other chemical entities is a key aspect of its industrial value. For instance, it can be a stepping stone in the synthesis of more complex aromatic ketones or other functionalized pentachlorophenyl derivatives that are then used in various manufacturing processes.

Synthesis and Reactivity of Pentachloroacetophenone Derivatives and Analogues

Synthesis of Related Highly Chlorinated Ketones

The synthesis of highly chlorinated ketones, including analogues of pentachloroacetophenone, often employs well-established methodologies such as the Friedel-Crafts acylation, alongside various chlorination techniques.

A common route to polychlorinated acetophenones is the Friedel-Crafts acylation of chlorinated benzenes. For instance, the synthesis of 2,2',4'-trichloroacetophenone can be achieved by the reaction of m-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from chloroacetyl chloride and aluminum chloride, attacks the electron-rich aromatic ring.

Another approach involves the direct chlorination of acetophenone (B1666503) or its partially chlorinated derivatives. The use of chlorinating agents such as sulfuryl chloride can introduce chlorine atoms onto the aromatic ring and the acetyl group. However, controlling the degree and regioselectivity of chlorination can be challenging and may lead to a mixture of products.

A specific method for the synthesis of 2,2,2',4',5'-pentachloroacetophenone has been described involving the condensation of 1,2,4-trichlorobenzene with dichloroacetyl chloride. This reaction underscores the utility of the Friedel-Crafts acylation for constructing highly chlorinated ketone structures.

Furthermore, organometallic routes have been explored for the synthesis of polychlorinated aromatic compounds. While not explicitly detailed for this compound, the preparation of related compounds from polychlorinated Grignard reagents suggests a potential synthetic pathway.

Below is a table summarizing various synthetic methods for highly chlorinated ketones:

| Starting Material(s) | Reagent(s) | Product | Reaction Type |

| m-Dichlorobenzene | Chloroacetyl chloride, AlCl₃ | 2,2',4'-Trichloroacetophenone | Friedel-Crafts Acylation |

| 1,2,4-Trichlorobenzene | Dichloroacetyl chloride | 2,2,2',4',5'-Pentachloroacetophenone | Friedel-Crafts Acylation |

| Acetophenone | Sulfuryl chloride | Polychlorinated acetophenones | Direct Chlorination |

Functionalization of the this compound Core Structure

The functionalization of the this compound core can be approached by targeting either the aromatic ring or the α-carbon of the acetyl group. The high degree of chlorination significantly influences the reactivity of these sites.

The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). While specific examples for this compound are scarce in readily available literature, the principles of SNAr suggest that strong nucleophiles could displace one or more of the chlorine atoms on the aromatic ring, particularly if there are activating groups present or under forcing reaction conditions.

The chlorine atoms on the α-carbon of the acetyl group are also potential sites for nucleophilic substitution. Research on hexachloroacetophenone azine, a derivative of a highly chlorinated acetophenone, has shown that all six chlorine atoms on the methyl groups can be displaced by sodium methoxide (B1231860). This suggests that the α-chloro substituents in this compound could be reactive towards strong nucleophiles, offering a pathway for introducing various functional groups.

The carbonyl group itself can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine or hydrazone. However, the steric hindrance and electronic effects of the surrounding chlorine atoms may modulate the reactivity of the carbonyl group compared to non-chlorinated acetophenones.

Structure-Reactivity Relationships within the Chlorinated Acetophenone Series

The relationship between the degree and position of chlorination and the reactivity of acetophenones is a critical aspect of their chemistry. The electronic and steric effects of chlorine substituents play a pivotal role in determining the reactivity of both the aromatic ring and the carbonyl group.

Electronic Effects: Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic attack. However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which is an activating effect. In electrophilic aromatic substitution, the deactivating inductive effect generally outweighs the activating resonance effect, making chlorinated benzenes less reactive than benzene (B151609) itself. The directing effect of chlorine in such reactions is ortho, para-directing due to the stabilization of the intermediate carbocation through resonance.

As the number of chlorine atoms on the aromatic ring increases, the ring becomes progressively more deactivated towards electrophilic substitution. The acetyl group is also a deactivating group and a meta-director. In a polychlorinated acetophenone, the combined deactivating effects of the chlorine atoms and the acetyl group make electrophilic substitution on the aromatic ring very difficult.

Conversely, the electron-withdrawing nature of multiple chlorine atoms makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution. The reactivity towards nucleophiles is expected to increase with the number of chlorine atoms.

Steric Effects: The presence of multiple chlorine atoms, particularly in the ortho positions relative to the acetyl group or to each other, can introduce significant steric hindrance. This steric bulk can influence the approach of reagents to both the aromatic ring and the carbonyl group, potentially slowing down reaction rates or favoring reaction at less hindered positions.

A comparative study of the reactivity of acetophenone and trifluoroacetophenone has shown that the strongly electron-withdrawing trifluoromethyl group enhances the reactivity of the carbonyl group towards nucleophiles. A similar trend would be expected for highly chlorinated acetophenones, where the electron-withdrawing chlorine atoms on the acetyl group would increase the electrophilicity of the carbonyl carbon.

The following table provides a qualitative comparison of the expected reactivity of chlorinated acetophenones based on the number of chlorine substituents:

| Compound | Reactivity towards Electrophiles (Ring) | Reactivity towards Nucleophiles (Ring) | Reactivity of Carbonyl Group (towards Nucleophiles) |

| Acetophenone | High | Low | Moderate |

| Monochloroacetophenone | Moderate | Moderate | Higher than acetophenone |

| Dichloroacetophenone | Low | Higher | Higher than monochloroacetophenone |

| Trichloroacetophenone | Very Low | High | Progressively higher |

| This compound | Extremely Low | Very High | Highest in the series |

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Strategies for Pentachloroacetophenone

Traditional synthesis routes for polychlorinated compounds often rely on harsh reagents and produce significant waste. The future of this compound synthesis lies in the development of environmentally benign methodologies. Research in this area should focus on several promising strategies:

Catalytic Approaches: A shift from stoichiometric Lewis acids, commonly used in Friedel-Crafts acylation, to recyclable and less toxic catalysts is paramount. Investigating solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could offer advantages in terms of catalyst recovery and waste reduction. Furthermore, exploring transition-metal-catalyzed cross-coupling reactions, like modified Suzuki or Negishi couplings, could provide highly selective and efficient pathways to this compound, minimizing the formation of isomeric byproducts. Recent advancements in using p-toluenesulfonic acid as an eco-friendly catalyst in Fries rearrangement reactions for other acetophenones could serve as a starting point for developing similar solvent-free methods. jocpr.comresearchgate.net

Photocatalysis: The use of light to drive chemical reactions presents a powerful green alternative. Research into photocatalytic chlorination of a suitable acetophenone (B1666503) precursor using visible light and non-toxic catalysts could lead to a more sustainable synthesis. This approach has the potential to operate under mild conditions, reducing energy consumption and avoiding the need for aggressive chlorinating agents.

Biocatalysis: The application of enzymes in organic synthesis is a rapidly growing field of green chemistry. nih.govmdpi.commt.comnih.gov While challenging for highly chlorinated compounds, exploring the potential of engineered enzymes, such as halogenases or oxidoreductases, for the selective chlorination of an aromatic precursor could unlock a completely novel and sustainable route to this compound.

Plant-Mediated Synthesis: An emerging area of green synthesis involves the use of plant extracts as reducing and capping agents for the formation of various chemical compounds. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netnih.gov While still in its infancy for complex organic molecules, research into the potential of phytochemicals to mediate the synthesis of chlorinated compounds from appropriate precursors could offer a truly "green" and cost-effective approach.

| Green Synthesis Strategy | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Recyclable catalyst, reduced waste, milder reaction conditions. | Development of robust and selective solid acid catalysts for Friedel-Crafts acylation. |

| Photocatalysis | Use of renewable energy (light), mild reaction conditions, high selectivity. | Identification of suitable photocatalysts and reaction conditions for the chlorination of acetophenone precursors. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes). | Engineering of enzymes for the selective chlorination of aromatic substrates. |

| Plant-Mediated Synthesis | Use of renewable resources, cost-effective, environmentally benign. | Screening of plant extracts for their ability to mediate the synthesis of chlorinated aromatic ketones. |

Advanced Mechanistic Studies using In-situ Spectroscopy and Computation

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic routes. Future research should employ a combination of advanced spectroscopic techniques and computational chemistry.

In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during the synthesis. dtu.dkrsc.org This data is invaluable for elucidating reaction kinetics, identifying transient intermediates, and understanding the role of the catalyst. For instance, in-situ monitoring of the Friedel-Crafts acylation reaction could provide insights into the formation of the acylium ion and its subsequent reaction with the aromatic substrate.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the regioselectivity of the chlorination steps. These theoretical studies can complement experimental findings and provide a detailed molecular-level understanding of the reaction mechanism. This knowledge can then be used to design more efficient catalysts and optimize reaction conditions to favor the formation of the desired product.

Exploration of this compound in Emerging Areas of Organic Chemistry

While this compound has established uses, its potential in emerging areas of organic chemistry remains largely unexplored. Future research should investigate its utility as a building block or catalyst in novel applications.

Photocatalysis: The electron-deficient nature of the pentachlorinated aromatic ring could make this compound a candidate for use as a photocatalyst or a photosensitizer in certain organic transformations. Research in this area could involve screening its activity in various light-induced reactions. The photocatalytic removal of other pollutants using different catalysts has been explored and could provide a basis for investigating the photocatalytic properties of this compound itself. rsc.org

Biocatalysis and Enzyme Inhibition: Investigating the interaction of this compound with various enzymes could reveal potential applications as a biocatalyst substrate or an enzyme inhibitor. nih.govmdpi.comnih.goventrechem.commdpi.com Its highly functionalized structure might allow it to fit into the active sites of specific enzymes, leading to interesting biological activities.

Sustainable Polymers: Exploring the use of this compound as a monomer or a precursor for the synthesis of specialty polymers with unique properties, such as flame retardancy or high thermal stability, could open up new applications in materials science. Research in eco-friendly polymer synthesis is a growing field. asu.edu

Sustainable Management of Chlorinated Organic Byproducts in Synthesis

The synthesis of highly chlorinated compounds like this compound inevitably leads to the formation of chlorinated organic byproducts. A key aspect of future research must be the development of sustainable methods for managing this waste stream.

Q & A

Q. What are the established synthetic routes for pentachloroacetophenone, and how can purity be optimized in laboratory settings?

this compound can be synthesized via the reaction of penta-chloromagnesium chloride, followed by purification using concentrated sulfuric acid and sublimation at 0.1 mm Hg to achieve >95% purity . Key steps include:

- Acid purification : Dissolve crude product in sulfuric acid, filter through sintered glass, and precipitate via water dilution.

- Sublimation : Reduces impurities, yielding colorless crystals (m.p. 89–90°C).

- Yield optimization : Adjust stoichiometry of Grignard reagents and reaction time to improve yields beyond the reported 31% .

Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Use GC/MS for structural confirmation and HPLC/UV for purity assessment. For environmental matrices (e.g., water), acidify samples to pH 2, extract with dichloromethane, and concentrate before analysis to detect trace levels (detection limit: 3.6 µg/L) . Melting point (89–90°C) and sublimation behavior are critical for identity verification .

Q. How should researchers design toxicity studies to evaluate systemic effects of this compound?

Follow EPA inclusion criteria (Table C-1):

- Exposure routes : Prioritize oral and inhalation pathways for systemic toxicity.

- Endpoints : Monitor respiratory effects, body weight changes, and mortality in mammalian models.

- Dose stratification : Use NOAEL/LOAEL benchmarks from analogous chlorinated compounds (e.g., pentachlorophenol) to establish safe exposure thresholds .

Advanced Research Questions

Q. What mechanisms underlie the environmental persistence of this compound, and how can degradation pathways be experimentally validated?

Investigate photolytic degradation under UV light and microbial metabolism in soil/water systems. Use isotopic labeling (e.g., ¹³C) to track degradation intermediates via LC-QTOF-MS. Compare kinetic rates with structurally similar compounds (e.g., pentachlorophenol) to identify halogen-specific stability factors .

Q. How can researchers resolve contradictions in reported toxicity data across different experimental models?

Conduct systematic reviews using PubMed® and Web of Science filters (Tables C-1, C-40) . Address discrepancies by:

- Cross-model validation : Compare in vitro (e.g., hepatocyte assays) and in vivo (rodent) data.

- Dose-response alignment : Normalize exposure durations and concentrations using toxicokinetic models.

- Meta-analysis : Pool data from cohort studies and adjust for confounding variables (e.g., species-specific metabolic pathways) .

Q. What advanced computational tools can predict this compound’s reactivity in novel synthetic applications?

Employ AI-powered synthesis planners (e.g., Template_relevance Reaxys) to map feasible reactions. Validate predictions with DFT calculations for transition-state energetics and substituent effects. Prioritize routes with <5 synthetic steps and >70% atom economy .

Q. What methodological considerations are critical for detecting this compound in complex environmental matrices like soil or sediment?

- Sample preparation : Acidify to pH 11 for base/neutral fraction separation, then extract with dichloromethane.

- Cleanup : Use alumina columns to remove interfering organics.

- Detection : GC/ECD for low concentrations (1 µg/L in urine) or GC/MS for structural confirmation .

Methodological Tables

Table 1. Key Parameters for Toxicity Study Design

| Parameter | Specification |

|---|---|

| Species | Rodents (rats/mice), human cell lines |

| Exposure Duration | Acute (24–72 hr), Subchronic (90 days) |

| Critical Endpoints | Respiratory function, hepatic enzymes |

Table 2. Analytical Methods for Environmental Detection

| Matrix | Method | Detection Limit |

|---|---|---|

| Water | GC/MS | 3.6 µg/L |

| Soil | HPLC/UV | 5.0 µg/kg |

| Urine | GC/ECD | 1.0 µg/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.